6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
Isoquinolines are an important class of heterocyclic compounds. They are nitrogen-containing compounds that are considered as important components of many biologically active products . They demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial and some other drugs .
Synthesis Analysis
Isoquinoline derivatives can be synthesized via various methods. For instance, heterocyclic derivatives were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides . Another method involves the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, a green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides .Scientific Research Applications
- Compound 28g exhibited significant antiproliferative activity, with IC50 values of 1.95 μM against MGC-803 cells and 2.46 μM against Eca-109 cells. Mechanistic studies revealed that 28g inhibited cell migration, induced apoptosis, and arrested the cell cycle at the S phase in MGC-803 cells .
- Alkyl-substituted isoquinoline-1,3(2H,4H)-diones were prepared through decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions. This reaction involves subsequent decarbonylation, radical addition, and cyclization processes .
- An efficient and green electrochemical continuous-flow approach was developed for synthesizing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . The reaction proceeds in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions .
- Quinazoline derivatives, including those based on this compound, have been explored for their pharmacological effects. Approved drugs such as Gefitinib, Erlotinib, Afatinib, and Idelalisib contain quinazoline moieties and are used in cancer treatment .
Antitumor Activity
Oxidative Decarbonylative Coupling
Electrosynthesis of Sulfonylmethyl Derivatives
Drug Development
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(15)14-9(7)16/h1-3H,4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQOWNUFXYQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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